molecular formula C17H16N2O6S B2545541 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate CAS No. 1203066-08-3

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate

Cat. No.: B2545541
CAS No.: 1203066-08-3
M. Wt: 376.38
InChI Key: LFXJLKRFSHXENV-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C17H16N2O6S and its molecular weight is 376.38. The purity is usually 95%.
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Scientific Research Applications

Catalysis in Biomass Conversion

Silica molecular sieves with Lewis acid centers are used in the catalysis of Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans, including derivatives similar to the compound . These reactions are crucial for producing biobased terephthalic acid precursors, a key component in renewable PET production (Pacheco et al., 2015).

Biomass-Derived Chemical Production

Processes developed for the dehydration of fructose to hydroxymethylfurfural (HMF) utilize furan derivatives obtained from renewable biomass, indicating the potential of compounds like [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate in substituting petroleum-based building blocks for plastic and fine chemical production (Román‐Leshkov et al., 2006).

Pharmacological Potential

Certain furanyl compounds derived from natural sources have demonstrated significant anti-inflammatory, antioxidative, and anti-diabetic properties in various in vitro models, suggesting the potential of furan derivatives in pharmaceutical applications (Makkar & Chakraborty, 2018).

Synthetic Chemistry

Furan derivatives are synthesized through various methods, including directed lithiation and palladium-catalyzed coupling. These methods are essential for creating diverse furan-based compounds for various chemical applications (Ennis & Gilchrist, 1990).

Hydrogenation and Reduction Processes

Furfural and 5-hydroxymethylfurfural (HMF), closely related to furan derivatives, are key in biomass conversion. Their hydrogenation and reduction processes over heterogeneous catalysts are studied for converting oxygen-rich compounds into valuable chemicals (Nakagawa et al., 2013).

Future Directions

The future directions for research on “[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate” and similar oxazole derivatives could include further exploration of their biological activities and potential applications in medicinal chemistry . This could involve the synthesis of new oxazole derivatives and screening them for various biological activities .

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c1-19(2)26(21,22)14-7-5-12(6-8-14)17(20)24-11-13-10-16(25-18-13)15-4-3-9-23-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXJLKRFSHXENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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